N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine - 1357147-53-5

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine

Catalog Number: EVT-1690893
CAS Number: 1357147-53-5
Molecular Formula: C13H18FNO
Molecular Weight: 223.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

  • Compound Description: TJ08 is a novel benzimidazole derivative exhibiting potent antileukemic activity. []

N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide (Compound 43a)

  • Compound Description: Compound 43a is a highly selective and orally bioavailable matrix metalloproteinase-13 (MMP-13) inhibitor investigated for potential treatment of osteoarthritis. []

3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5)

  • Compound Description: [3H]-JNJ- GluN2B-5 serves as a high-affinity radioligand selective for GluN2B-containing NMDA receptors, exhibiting excellent selectivity over sigma receptors. []

4. 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (Compound 4) * Compound Description: This compound, synthesized via N-(3- methoxyphenyl)-methyl dithiocarbamic acid, displays significant analgesic activity. [, ]* Relevance: Although structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, Compound 4 shares the 3-methoxyphenyl group. The presence of this moiety in a compound with analgesic properties underscores its potential relevance in diverse medicinal chemistry applications.

  • Compound Description: Elagolix acts as a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. []

4-tert-butyl-N′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide

  • Compound Description: This compound has been structurally characterized through X-ray crystallography. []

3-(2-aminoalkyl)-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methyl-uracils

  • Compound Description: This class of uracil derivatives was designed as orally bioavailable antagonists of the human gonadotropin releasing hormone receptor. []

8. NCX-2216 [3-[4-(2-Fluoro-α-methyl-[1,1′-biphenyl]-4-acetyloxy)-3-methoxyphenyl]-2-propenoic acid 4-nitrooxy butyl ester]* Compound Description: NCX-2216 is a nitric oxide-releasing flurbiprofen derivative designed to reduce β-amyloid deposition in Alzheimer's disease. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a 3-methoxyphenyl group within its structure.

2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole

  • Compound Description: The crystal structure of this compound has been reported, revealing its planar conformation and intermolecular interactions. []

Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylate

  • Compound Description: This compound is a key component in herbicide formulations for protecting rice crops. [, , , ]

4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid

  • Compound Description: This compound serves as an active ingredient in herbicidal compositions. [, ]

6-chloro-3-[(4-fluoro-phenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine

  • Compound Description: This novel pyridazine derivative displays potential antifungal activity against Fusarium oxysporum. []

13. 4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812)* Compound Description: This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2) and shows potential as a PET ligand for imaging mGlu2 in the brain. [, ]* Relevance: This compound exhibits a direct structural similarity to N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine in the (2-fluoro-4-methoxyphenyl) moiety. The presence of this shared substructure in a compound targeting mGlu2 suggests a potential area of biological activity for N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine.

14. [O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51)* Compound Description: This compound was investigated as a potential PET radioligand for imaging brain D3 receptors, but its effectiveness was limited due to its interaction with efflux transporters. []* Relevance: Although structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a 3-methoxyphenyl group within its structure, highlighting the recurring presence of this moiety in compounds intended for CNS activity.

15. N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) * Compound Description: PF-06747775 is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants with selectivity over wild-type EGFR. []* Relevance: This compound shares the 3-methoxyphenyl motif with N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, indicating the relevance of this specific chemical group in designing molecules for cancer therapy.

16. 1'-(1-methylethyl)-4'-[(2-fluoro-4-methoxyphenyl)methyl]-5'-methyl-1H-pyrazol-3'-O-beta-D-glucopyranoside * Compound Description: A crystalline form of this compound has been identified and investigated for its use in preparing medications. [, ]* Relevance: Similar to N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound incorporates a (2-fluoro-4-methoxyphenyl)methyl moiety.

17. 1-(chloro-4-fluoro-2-methoxyphenyl-5)-3-methyl-4-difluoromethyl-delta2-1,2,4-triazolin-5-one* Compound Description: This compound is utilized as a herbicide, specifically for pre-emergence application in cotton fields. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a fluoro-methoxyphenyl group. This overlap highlights the application of this specific group in different chemical contexts, particularly in the development of agrochemicals.

18. 2-Fluoro-N-(4-methoxyphenyl)benzamide* Compound Description: This compound's crystal structure reveals intermolecular hydrogen bond interactions. []* Relevance: Though structurally different from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound incorporates a fluoro-phenyl and a methoxyphenyl group, albeit not directly connected. This comparison underscores the presence of these individual aromatic groups in diverse chemical structures.

19. N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole * Compound Description: This compound is a key intermediate in the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one derivatives. []* Relevance: This compound, although structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, emphasizes the use of fluorinated pyrazole derivatives in synthetic chemistry.

20. N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide, sodium salt monohydrate* Compound Description: This compound is a crystalline form of an HIV treatment drug. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a fluoro-phenyl group, highlighting the recurring presence of this moiety in compounds intended for medicinal applications.

21. 2-Amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime* Compound Description: This racemic compound is an Hsp90 inhibitor that targets the N-terminal adenosine triphosphatase site. Its (S) stereoisomer is a potent Hsp90 inhibitor. []* Relevance: Though structurally different from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound incorporates a fluoro-phenyl group, showcasing the diverse applications of this chemical moiety in medicinal chemistry.

22. 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline (Compound 3)* Compound Description: This compound, synthesized via a direct reductive amination, highlights a synthetic approach for creating secondary amines. []* Relevance: Although structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a fluoro-phenyl and a methoxyphenyl group.

23. 8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one * Compound Description: This compound acts as both an anaplastic lymphoma (ALK) kinase inhibitor and an epidermal growth factor receptor (EGFR) inhibitor. It is intended for cancer treatment, particularly non-small cell lung cancer (NSCLC). []* Relevance: This compound shares the 3-methoxyphenyl motif with N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, highlighting the role of this group in designing molecules for cancer therapy.

N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: The crystal structure of this compound reveals the formation of homodimers through hydrogen bonding. []

25. 5-Methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxobutyl)-1,2,5,6-tetrahydropyridin-3-yl-methyl]-1H-indole (BIMG 80)* Compound Description: BIMG 80 is a potential antipsychotic agent with brain concentrations exceeding plasma concentrations after administration. []* Compound Relevance: Though structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a fluoro-phenyl group and a methoxy group, albeit not on the same ring. This presence highlights the individual contribution of these groups in designing molecules for CNS activity.

26. F 13640 [(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone, Fumaric Acid Salt] * Compound Description: F 13640 is a high-efficacy 5-HT1A agonist that exhibits dual, hyperalgesic, and analgesic effects. Its pharmacological effects are correlated with its 5-HT1A receptor occupancy and pharmacokinetic properties. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound shares the utilization of a halogenated phenyl group. This similarity underscores the importance of halogen substituents in modulating biological activity.

27. 2-Hydroxy-16-[(E)-4-hydroxy-3-methoxybenzylidene]-13-(4-hydroxy-3-methoxyphenyl)-11-methyl-1,11-diazapentacyclo[12.3.1.02,10.03,8.010,14]octadeca-3(8),4,6-triene-9,15-dione* Compound Description: This complex organic molecule contains two hydroxy-substituted methoxyphenyl rings. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a methoxyphenyl group, albeit with additional hydroxy substituents.

Properties

CAS Number

1357147-53-5

Product Name

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

InChI

InChI=1S/C13H18FNO/c1-16-13-8-10(6-7-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3

InChI Key

CMQBCJAVAGFQOZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2CCCC2)F

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCC2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.